Octanoic acid-13C4

Catalog No.
S1531054
CAS No.
159118-65-7
M.F
C8H16O2
M. Wt
148.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanoic acid-13C4

CAS Number

159118-65-7

Product Name

Octanoic acid-13C4

IUPAC Name

(1,2,3,4-13C4)octanoic acid

Molecular Formula

C8H16O2

Molecular Weight

148.18 g/mol

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i5+1,6+1,7+1,8+1

InChI Key

WWZKQHOCKIZLMA-WKHKRNGSSA-N

SMILES

Array

Canonical SMILES

CCCCCCCC(=O)O

Isomeric SMILES

CCCC[13CH2][13CH2][13CH2][13C](=O)O

The exact mass of the compound Octanoic acid-1,2,3,4-13C4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octanoic acid-13C4 is a stable isotope-labeled (SIL) form of octanoic acid, a medium-chain fatty acid. Its fundamental value lies in being chemically identical to its unlabeled, naturally occurring counterpart, while possessing a precisely defined mass increase of +4 Da due to the incorporation of four 13C atoms. This property makes it an indispensable tool for use as an internal standard in quantitative mass spectrometry (MS) assays, including LC-MS and GC-MS, allowing for the accurate determination of octanoic acid concentrations in complex biological and environmental samples.

Procuring unlabeled octanoic acid as a substitute is non-viable for quantitative analysis, as it is indistinguishable from the endogenous analyte in a mass spectrometer, making accurate quantification impossible. Using other labeled fatty acids, such as deuterated analogs or those with different carbon chain lengths, introduces significant risks of analytical error. These alternatives can exhibit different chromatographic retention times, ionization efficiencies, and fragmentation patterns compared to the target analyte. Such non-equivalent behavior invalidates the core assumption of an ideal internal standard, which must mimic the analyte's behavior from sample extraction through to detection to accurately correct for sample loss and matrix effects.

Enabling Accurate Quantification by Creating a Non-Endogenous, Mass-Shifted Standard

The primary function of Octanoic acid-13C4 is to serve as an internal standard that co-elutes with the target analyte but is resolved by its mass-to-charge ratio (m/z). The four 13C atoms create a distinct +4 Da mass shift, moving the signal away from the unlabeled analyte and any potential +1, +2, or +3 Da isotopic noise from the biological matrix. This clean separation is fundamental for creating robust and reproducible quantification methods for complex samples like wastewater and sludge.

Evidence DimensionMass-to-Charge Ratio (m/z) Shift
Target Compound DataSignal at [M+4], distinct from natural isotopes.
Comparator Or BaselineUnlabeled Octanoic Acid (signal at [M+0]) and its natural isotopologues (M+1, M+2).
Quantified Difference+4 Da mass shift.
ConditionsLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of environmental or biological samples.

This mass shift is the absolute requirement for accurate quantification, as it allows the standard to be distinguished from the analyte, enabling precise correction for matrix effects and variations in instrument response.

Facilitating High-Resolution Metabolic Flux Analysis by Providing a Stable Carbon Tracer

Beyond use as a passive internal standard, 13C-labeled compounds are critical for metabolic flux analysis (MFA), a technique used to map the flow of atoms through metabolic pathways. When cells are cultured with Octanoic acid-13C4, the labeled carbon atoms are incorporated into downstream metabolites. By tracking the mass shifts in these subsequent molecules via MS, researchers can quantify the activity of specific metabolic pathways, such as fatty acid oxidation. This application is impossible with unlabeled compounds or simple internal standards not designed for metabolic tracing.

Evidence DimensionMetabolic Pathway Activity Quantification
Target Compound DataEnables quantitative measurement of carbon flow through specific metabolic pathways.
Comparator Or BaselineUnlabeled Octanoic Acid, which provides no information on metabolic flux.
Quantified DifferenceProvides the ability to quantify intracellular reaction rates (fluxes), which is otherwise not possible.
ConditionsCell culture experiments followed by mass spectrometry-based analysis of metabolite labeling patterns.

For researchers studying cellular metabolism, this compound provides a direct, quantitative tool to understand how pathways are altered by disease or treatment, a task for which an unlabeled substitute is useless.

High Isotopic Purity as a Prerequisite for Low-Level Analyte Detection

High isotopic purity (>98-99%) is a critical procurement specification for SIL internal standards. Lower purity standards contain residual unlabeled (M+0) compound, which artificially inflates the measured concentration of the target analyte, leading to inaccurate results, especially at low concentrations. Furthermore, a high abundance of the M+4 species ensures a strong signal-to-noise ratio, which is essential for achieving low limits of quantification (LOQ) in demanding applications, such as the detection of trace-level contaminants in environmental water samples.

Evidence DimensionIsotopic Purity
Target Compound DataTypically >98% or >99% 13C enrichment.
Comparator Or BaselineA hypothetical lower-purity standard (e.g., 95%).
Quantified DifferenceReduced interference at the M+0 channel and maximized signal at the M+4 channel.
ConditionsTrace-level quantitative analysis by LC-MS/MS.

Selecting a high-purity standard is a direct investment in analytical accuracy and sensitivity, preventing costly re-analysis and ensuring the reliability of data for regulatory or clinical decisions.

Quantitative Biomarker Analysis in Clinical and Life Science Research

For quantifying octanoic acid as a biomarker in plasma, serum, or tissue samples for studies on metabolic disorders, nutrition, or gut microbiome activity. The use of Octanoic acid-13C4 as an internal standard ensures the accuracy and reproducibility required for clinical research applications.

Metabolic Pathway Research in Drug Discovery and Disease Modeling

As a 13C tracer to investigate the mechanisms of fatty acid metabolism in cell culture or animal models. This compound is ideal for determining how genetic modifications, drug candidates, or disease states alter the flux through fatty acid oxidation or lipid synthesis pathways.

Trace-Level Contaminant Analysis in Environmental Monitoring

While not a contaminant itself, it serves as a crucial internal standard for methods quantifying structurally similar analytes, such as perfluorooctanoic acid (PFOA), in environmental matrices like water and sludge. Its high purity and distinct mass shift enable the robust, low-level detection required for regulatory compliance and environmental safety assessments.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

148.12844909 Da

Monoisotopic Mass

148.12844909 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1,2,3,4-~13~C_4_)Octanoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types